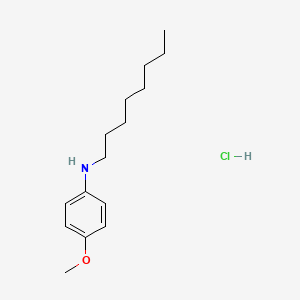![molecular formula C12H18O3 B14466371 {[2-(2-Methoxyethoxy)ethoxy]methyl}benzene CAS No. 66226-69-5](/img/structure/B14466371.png)
{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethylbenzyl ether is a chemical compound that belongs to the class of ethers. It is characterized by the presence of a benzyl group attached to an ethylene glycol chain, which is further substituted with a methoxyethoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethylbenzyl ether typically involves the Williamson ether synthesis. This method requires the reaction of a benzyl halide with an alkoxide ion derived from 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyethoxy)ethylbenzyl ether may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the etherification process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethylbenzyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-(2-Methoxyethoxy)ethylbenzyl ether has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays and as a medium for cell culture due to its low toxicity and compatibility with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethylbenzyl ether involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a solubilizer, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent in various applications.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another glycol ether with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)ethylbenzyl ether stands out due to its unique combination of a benzyl group and a methoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics, such as in pharmaceuticals and coatings .
Properties
CAS No. |
66226-69-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-8-14-9-10-15-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LNSYLOMFXLBQIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


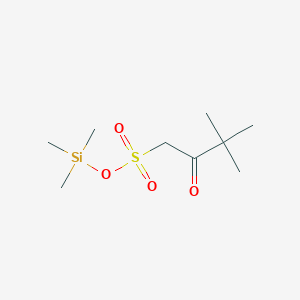
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
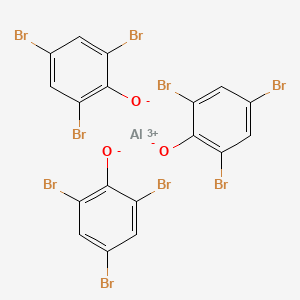
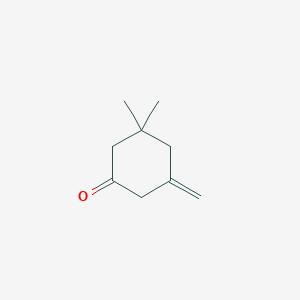
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

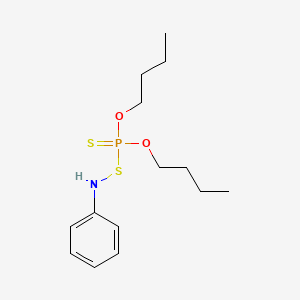

![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
